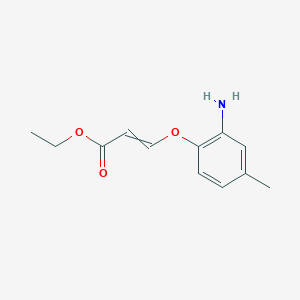
Ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate is an organic compound with the molecular formula C12H15NO3. It is a derivative of phenoxyacrylate, characterized by the presence of an amino group and a methyl group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate typically involves the reaction of 2-amino-4-methylphenol with ethyl 3-bromoprop-2-enoate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the bromoalkene, leading to the formation of the desired product .
Industrial Production Methods
the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
Ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Similar in structure but with a methoxy group instead of an amino group.
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate: Contains a cyano group and a methoxyamino group, differing in functional groups and reactivity.
Properties
CAS No. |
917872-63-0 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate |
InChI |
InChI=1S/C12H15NO3/c1-3-15-12(14)6-7-16-11-5-4-9(2)8-10(11)13/h4-8H,3,13H2,1-2H3 |
InChI Key |
PIJQUQDXLLECRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=COC1=C(C=C(C=C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one](/img/structure/B12629441.png)
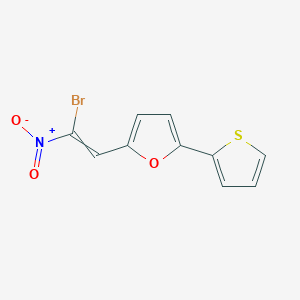
![(3aS,4R,9aS,9bR)-2-(2-methyl-4-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12629454.png)
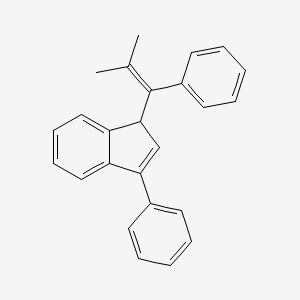
![Methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate](/img/structure/B12629467.png)

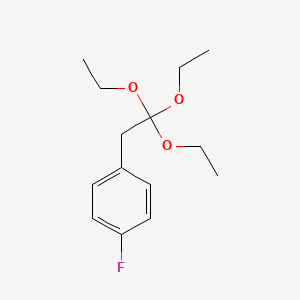
![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12629489.png)
![3,5-Dichloro-n-[(4-fluoro-1-nonylpiperidin-4-yl)methyl]benzamide](/img/structure/B12629493.png)
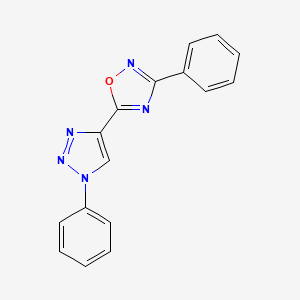

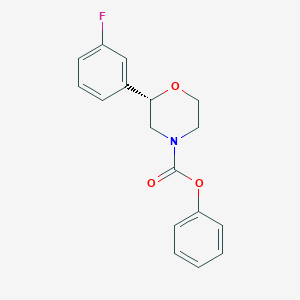
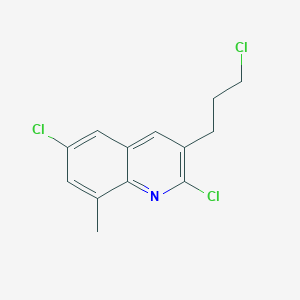
![(4s)-4-[(1r)-1-Hydroxy-2-({1-[3-(1-Methylethyl)phenyl]cyclopropyl}amino)ethyl]-19-(Methoxymethyl)-11-Oxa-3,16-Diazatricyclo[15.3.1.1~6,10~]docosa-1(21),6(22),7,9,17,19-Hexaen-2-One](/img/structure/B12629521.png)
